Cyano(furan-2-yl)methyl 2,2-dimethylpropanoate
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Overview
Description
Cyano(furan-2-yl)methyl 2,2-dimethylpropanoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(furan-2-yl)methyl 2,2-dimethylpropanoate typically involves the reaction of furan derivatives with cyano and ester groups under controlled conditions. One common method includes the use of furan-2-carboxylic acid as a starting material, which undergoes esterification with 2,2-dimethylpropanoic acid in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Cyano(furan-2-yl)methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the cyano group.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Amino-furan derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Cyano(furan-2-yl)methyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyano(furan-2-yl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of Cyano(furan-2-yl)methyl 2,2-dimethylpropanoate.
2,5-Dimethylfuran: Another furan derivative with different substituents.
Cyanoacetic acid: Contains a cyano group and is used in similar synthetic applications.
Uniqueness
This compound is unique due to its combination of cyano, furan, and ester functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
88629-23-6 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[cyano(furan-2-yl)methyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13NO3/c1-11(2,3)10(13)15-9(7-12)8-5-4-6-14-8/h4-6,9H,1-3H3 |
InChI Key |
VPUNMBYWHYVKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC(C#N)C1=CC=CO1 |
Origin of Product |
United States |
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